molecular formula C11H15NO4S B180604 Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate CAS No. 149587-72-4

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Cat. No. B180604
M. Wt: 257.31 g/mol
InChI Key: JEMOHNKXRFEUDT-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, often referred to as MTBCA, is a highly versatile molecule with a wide range of applications in organic synthesis, biochemistry, and pharmacology. This molecule is a derivative of thiophene, a five-membered ring aromatic compound, and is structurally similar to other thiophene derivatives. MTBCA has a wide variety of uses, including as a reagent in organic synthesis, as a synthetic intermediate, and as a biological probe. In addition, MTBCA has been used in a variety of scientific research applications, such as in vivo and in vitro studies.

Scientific Research Applications

  • Mass Spectrometry Applications : A study on the mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, closely related to Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, explored their electron impact and chemical ionization mass spectra. This research is crucial in understanding the fragmentation behavior of these compounds under different ionization conditions (Klyba et al., 2019).

  • Crystal Structure Analysis : The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a structurally similar compound, was analyzed, highlighting the importance of intramolecular and intermolecular hydrogen bonds in stabilizing the structure. Such studies are vital for the design and development of new materials based on thiophene derivatives (Vasu et al., 2004).

  • Synthesis of Bioactive Molecules : A research paper discussed the synthesis of novel cysteine-functionalized thiophenes, incorporating properties of cysteine side-chains and thiophene rings. These compounds represent potential bioactive molecules and interesting synthons for new materials development (Cagnoli et al., 2005).

  • Pharmaceutical Applications : The synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in the natural product Biotin, highlights the significance of such compounds in pharmaceutical synthesis. Biotin plays a crucial role in metabolic processes like the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Material Science Applications : A study on the polymerization of cysteine functionalized thiophenes, including derivatives of Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate, revealed their application in creating polymers with chiral self-assembling structures. These structures are of interest for advanced material applications due to their hydrogen bond networks and π-stacking abilities (Cagnoli et al., 2005).

properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-7-5-6-17-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMOHNKXRFEUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596538
Record name Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

CAS RN

149587-72-4
Record name Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149587-72-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 3 L 3 neck flask with a mechanical stirrer, DMAP (11.5 g, 0.10 mmol) was added to a solution of 3-amino-thiophene-2-carboxylic acid methyl ester (105 g, 0.95 mmol) and in pyridine (750 mL). A solution of (BOC)2O (222 g, 1.02 mol) in pyridine (750 mL) was slowly added to the previous solution while the temperature was kept between 20 and 25° C. The mixture was stirred under nitrogen for 20 h. The reaction mixture was evaporated to dryness then triturated in 500 mL of MeOH at rat for 3 h then 30 min at 0° C. The suspension was filtered on a Buchner funnel and washed with cold ethanol. The white solid was dried to afford 175 g (70%) of 3-tert-Butoxycarbonylamino-thiophene-2-carboxylic acid methyl ester.
[Compound]
Name
3
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Rao, Y Ding, L Yang, Y Zhou, Y Le… - Molecular Crystals and …, 2023 - Taylor & Francis
3,5-Triazine derivatives have a wide range of biological and pharmaceutical activities. According to the extensive application of this compounds, 3-(4-chloro-6-(4-morpholinophenyl)…
Number of citations: 1 www.tandfonline.com
L Wang, K Fang, J Cheng, Y Li, Y Huang… - Journal of Medicinal …, 2019 - ACS Publications
Inspired by the natural product evodiamine, a novel antitumor indolopyrazinoquinazolinone scaffold was designed by scaffold hopping. Structure–activity relationship studies led to the …
Number of citations: 44 pubs.acs.org

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